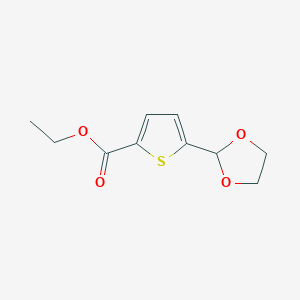

Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

説明

特性

IUPAC Name |

ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-12-9(11)7-3-4-8(15-7)10-13-5-6-14-10/h3-4,10H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZQFYUGWXVEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641884 | |

| Record name | Ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-08-2 | |

| Record name | Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate typically involves the following steps:

Formation of the 1,3-dioxolane ring: This can be achieved by reacting a carbonyl compound with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

Esterification: The final step involves the esterification of the thiophene carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents include halogens (e.g., bromine), nitric acid, and sulfuric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

科学的研究の応用

Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The presence of the 1,3-dioxolane ring and the thiophene moiety can influence its binding affinity and specificity towards these targets.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate with structurally related thiophene derivatives:

Reactivity and Stability

Dioxolane vs. Pyridine Substituents :

The dioxolane group in this compound is acid-sensitive, enabling selective deprotection in synthesis . In contrast, the chloro-pyridine group in Ethyl 5-(6-chloro-3-pyridinyl)-2-thiophenecarboxylate stabilizes the compound under acidic conditions while enhancing interactions with biological targets .Ester Group Influence :

The ethyl ester in the target compound provides greater lipophilicity and slower hydrolysis compared to its methyl ester analog, which is more polar and hydrolytically labile .- Amino vs. Dioxolane Functionalization: Ethyl 3-amino-5-(4-cyclohexylphenyl)-2-thiophenecarboxylate exhibits nucleophilic reactivity via its amino group, enabling participation in Schiff base or amidation reactions . The dioxolane group, however, is electrophilic at the acetal carbon, favoring ring-opening reactions with nucleophiles .

生物活性

Ethyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Structural Overview

This compound is classified as an ester, specifically the ethyl ester of 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylic acid. The compound features a thiophene ring, which is known for its aromatic properties and biological relevance, alongside a 1,3-dioxolane ring that may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the 1,3-Dioxolane Ring : This can be achieved by reacting a carbonyl compound with ethylene glycol in the presence of an acid catalyst.

- Synthesis of the Thiophene Ring : Methods such as the Gewald reaction are commonly employed for this purpose.

- Esterification : The final step involves esterifying the thiophene carboxylic acid with ethanol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both the dioxolane and thiophene moieties enhances its binding affinity and specificity towards these targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives. For instance, related compounds have demonstrated significant activity against multidrug-resistant strains of Salmonella Typhi. One study reported that a derivative exhibited a minimum inhibitory concentration (MIC) of 3.125 mg/mL against this pathogen, showcasing its potential as an antibacterial agent .

Comparative Analysis of Similar Compounds

A comparative analysis was conducted on various thiophene derivatives to assess their biological activities:

| Compound Name | CAS Number | Key Features | MIC (mg/mL) |

|---|---|---|---|

| This compound | 898772-08-2 | Contains both dioxolane and thiophene rings | TBD |

| 2-Ethylhexyl 5-Bromothiophene-2-Carboxylate | TBD | Exhibits strong antibacterial activity | 3.125 |

| Mthis compound | TBD | Similar structure; varying alkoxy group | TBD |

This table illustrates how this compound compares to other compounds in terms of structural features and antibacterial efficacy.

Pharmacological Studies

Pharmacological studies indicate that the compound's derivatives may exhibit diverse biological activities beyond antibacterial properties. These include potential applications in drug discovery due to their ability to modulate enzyme activities or act as receptor ligands.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, and what challenges arise during its preparation?

- Methodology : The compound’s synthesis typically involves acetalization of a thiophene precursor with ethylene glycol under acidic catalysis. Key challenges include avoiding side reactions such as etherification (common in acetalization of hydroxyl-containing substrates) and ensuring regioselectivity for the dioxolane ring formation . For example, acetalization protocols optimized for 5-hydroxymethylfurfural (HMF) can be adapted, where precise control of reaction time, temperature, and catalyst (e.g., p-toluenesulfonic acid) minimizes byproducts like 2-((5-(1,3-dioxolan-2-yl)furan-2-yl)methoxy)ethan-1-ol .

- Validation : Characterization via -NMR to confirm acetal proton resonance (δ 4.8–5.2 ppm) and FT-IR for C-O-C stretching (~1,100 cm) is critical.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : -/-NMR for structural elucidation (e.g., thiophene ring protons at δ 6.8–7.5 ppm, ester carbonyl at ~165–170 ppm). IR spectroscopy confirms ester (C=O at ~1,720 cm) and acetal (C-O at ~1,100 cm) groups.

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs ) resolves molecular geometry. For example, analogous thiophene carboxylates exhibit planar thiophene rings with dihedral angles <5° relative to ester groups .

- Data Table :

| Parameter | Typical Value/Peak |

|---|---|

| -NMR (acetal H) | δ 4.8–5.2 (multiplet) |

| -NMR (C=O) | ~165–170 ppm |

| IR (C=O stretch) | ~1,720 cm |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Guidelines : Based on SDS data for structurally similar thiophene derivatives :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (target organ toxicity: respiratory system).

- Storage : Inert atmosphere (N), away from oxidizers.

Advanced Research Questions

Q. How does the dioxolane ring modulate the electronic properties of the thiophene core, and how can this be computationally modeled?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) quantify electron-donating effects of the dioxolane group. For example, frontier molecular orbital analysis (HOMO-LUMO gaps) reveals enhanced π-conjugation in thiophene derivatives with electron-rich substituents .

- Case Study : In analogous compounds, the dioxolane ring lowers LUMO energy by ~0.5 eV, improving charge transport in organic semiconductors .

Q. What are the mechanistic implications of the acetal group in cross-coupling reactions involving this compound?

- Insight : The acetal group acts as a directing/protecting group. For Suzuki-Miyaura coupling, the thiophene’s C5 position (adjacent to the acetal) is sterically hindered, favoring C3 functionalization. Computational studies (NBO analysis) show hyperconjugative interactions between acetal oxygen lone pairs and thiophene π-system, stabilizing transition states .

Q. Can this compound serve as a precursor for organic electronic materials, and what performance metrics have been observed in device applications?

- Applications : Thiophene-acetal derivatives exhibit promising hole mobility (~10 cm/V·s) in organic field-effect transistors (OFETs) due to planar backbone conformation .

- Synthetic Modification : Electrophilic substitution at the thiophene C3 position (e.g., bromination) enables polymerization into conductive polymers (e.g., PEDOT analogs) .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Literature reports varying acetalization yields (40–85%) due to substrate purity and catalyst loading. Reproducibility requires strict anhydrous conditions and real-time monitoring via TLC .

- Computational vs. Experimental Bond Lengths : DFT-predicted C-S bond lengths in thiophene (1.71 Å) may deviate from X-ray data (1.73–1.75 Å). Calibration with hybrid functionals (e.g., M06-2X) improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。